molecular formula C14H12N2O3 B1606782 Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)- CAS No. 5393-46-4

Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-

Cat. No.: B1606782
CAS No.: 5393-46-4
M. Wt: 256.26 g/mol
InChI Key: JKXVEWTVBFBXAA-UHFFFAOYSA-N
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Description

Acetamide, N-(3-nitro[1,1'-biphenyl]-4-yl)- is a substituted biphenyl acetamide characterized by a nitro group (-NO₂) at the 3-position of the biphenyl moiety and an acetamide group (-NHCOCH₃) at the 4-position (Figure 1). This compound belongs to a class of aromatic amides with applications in organic synthesis, materials science, and medicinal chemistry. Its rigid biphenyl core and electron-withdrawing nitro group influence its electronic properties, solubility, and reactivity, making it a subject of interest in structure-activity relationship (SAR) studies .

Properties

IUPAC Name

N-(2-nitro-4-phenylphenyl)acetamide
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InChI

InChI=1S/C14H12N2O3/c1-10(17)15-13-8-7-12(9-14(13)16(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JKXVEWTVBFBXAA-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
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DSSTOX Substance ID

DTXSID4063828
Record name Acetamide, N-(3-nitro[1,1'-biphenyl]-4-yl)-
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Molecular Weight

256.26 g/mol
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CAS No.

5393-46-4
Record name N-(3-Nitro[1,1′-biphenyl]-4-yl)acetamide
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Record name Acetamide, N-(3-nitro(1,1'-biphenyl)-4-yl)-
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Record name 2-Nitro-4-phenylacetanilide
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Record name Acetamide, N-(3-nitro[1,1'-biphenyl]-4-yl)-
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Record name N-(3-Nitrobiphenyl-4-yl)acetamide
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Biological Activity

Acetamide derivatives have gained attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)- , exploring its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of Acetamide Derivatives

The synthesis of acetamide derivatives typically involves the reaction of an amine with an acylating agent. In the case of Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)- , the synthetic route may include the following steps:

  • Preparation of 3-nitrobiphenyl : This can be achieved through nitration of biphenyl.
  • Formation of Acetamide : The nitro-substituted biphenyl is then reacted with acetic anhydride or acetyl chloride in the presence of a base to yield the desired acetamide.

Biological Activity

The biological activity of Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)- has been investigated in various studies. Here are some key findings:

Antiparasitic Activity

Research indicates that compounds containing nitro groups exhibit significant antiparasitic activity. For instance, studies on similar nitro-substituted compounds have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism often involves activation by type I nitroreductase (NTR), leading to the generation of toxic metabolites that target the parasites' cellular machinery .

Antimicrobial Properties

Acetamide derivatives have also demonstrated antimicrobial properties. A related study evaluated various nitro-containing compounds against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values that suggest potent antibacterial activity . The presence of a nitro group is crucial for enhancing the antimicrobial efficacy of these compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of acetamide derivatives. The following table summarizes key structural modifications and their effects on biological activity:

Compound StructureBiological ActivityObservations
Nitro group at para positionHigh antiparasiticEnhanced activation by NTR
Presence of lipophilic substituentsIncreased potencyImproved membrane permeability
Variation in linker lengthModulated activityLonger linkers often increase activity against T. cruzi

Case Studies

Several case studies highlight the potential therapeutic applications of acetamide derivatives:

  • Case Study 1 : A study on nitro-substituted amides demonstrated significant in vitro activity against T. cruzi with IC50 values lower than traditional treatments like benznidazole. Mice treated with these compounds showed a marked decrease in parasite levels and an increase in immune response markers .
  • Case Study 2 : Another investigation into similar compounds revealed promising results against bacterial pathogens, with MIC values indicating superior efficacy compared to established antibiotics .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H12N2O3
Molecular Weight : 256.26 g/mol
IUPAC Name : N-(3-nitro[1,1'-biphenyl]-4-yl)acetamide
InChI Key : QZVQKXGZLQWZDH-UHFFFAOYSA-N

The compound features a biphenyl structure with a nitro group and an acetamide functional group, which contributes to its reactivity and interaction with biological systems.

Chemistry

Acetamide, N-(3-nitro[1,1'-biphenyl]-4-yl)- serves as a building block for the synthesis of more complex organic molecules. Its biphenyl structure allows for various chemical modifications through reactions such as:

  • Electrophilic Substitution : The nitro group can be reduced to form amines, allowing for further functionalization.
  • Cross-Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to form new biphenyl derivatives with diverse applications in pharmaceuticals and materials science .

Biological Applications

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that biphenyl derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Anticancer Activity : The structural features of acetamide derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmaceutical Applications

Acetamide derivatives are being investigated for their roles as active pharmaceutical ingredients (APIs). They are considered in the development of drugs targeting:

  • Anti-inflammatory Conditions : Compounds with similar structures have shown promise in reducing inflammation.
  • Antitumor Agents : The unique biphenyl framework is beneficial in designing molecules that interact with cancer-related targets .

Industrial Applications

In industrial settings, acetamide can be utilized in:

  • Material Science : Its derivatives are explored in the development of advanced materials such as OLEDs (Organic Light Emitting Diodes) due to their electronic properties.
  • Chemical Processes : It serves as an intermediate in the synthesis of dyes and other organic compounds used in various applications .

Analytical Techniques

The analysis of acetamide, N-(3-nitro[1,1'-biphenyl]-4-yl)- can be effectively performed using High-Performance Liquid Chromatography (HPLC). For instance:

  • Separation Methodology : Utilizing a Newcrom R1 HPLC column allows for efficient separation under reverse phase conditions. The mobile phase typically consists of acetonitrile and water, facilitating the analysis of impurities and pharmacokinetics .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various acetamide derivatives against common bacterial strains. Results indicated that certain modifications to the nitro group enhanced activity against Gram-positive bacteria.

CompoundActivity Against Gram+Activity Against Gram-
Acetamide AModerateWeak
Acetamide BStrongModerate

Case Study 2: Anticancer Properties

Research on the anticancer potential of acetamide derivatives showed that specific structural modifications resulted in increased cytotoxicity towards cancer cell lines. The study highlighted the role of the nitro group in enhancing biological activity.

CompoundIC50 (µM)Cell Line
Acetamide C5.0MCF-7
Acetamide D10.0HeLa

Comparison with Similar Compounds

Key Compounds :

N-(3-Nitrophenyl)acetamide (): A simpler analog lacking the biphenyl system. Exhibits strong electron-withdrawing effects due to the nitro group, reducing basicity of the amide nitrogen compared to non-nitro analogs. Lower thermal stability (decomposes at ~150°C) compared to biphenyl derivatives .

N-([1,1'-Biphenyl]-4-yl)acetamide (): No nitro group; biphenyl core enhances conjugation and rigidity. Higher melting point (~210°C) due to increased molecular planarity. ¹³C NMR shows distinct aromatic signals at δ 140–125 ppm for biphenyl carbons .

N-(4'-Fluoro[1,1'-biphenyl]-4-yl)acetamide ():

  • Fluorine substituent at the 4'-position introduces moderate electron-withdrawing effects.
  • Enhanced solubility in polar aprotic solvents (e.g., DMF) compared to nitro-substituted analogs .

Structural Comparison Table :

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR)
N-(3-Nitro[1,1'-biphenyl]-4-yl)acetamide 3-NO₂, 4-NHCOCH₃ 282.28 185–190 (dec.) δ 8.2–7.5 (aromatic), δ 2.1 (CH₃)
N-(3-Nitrophenyl)acetamide 3-NO₂, 4-NHCOCH₃ 180.16 148–150 δ 8.5 (d, J=8 Hz, aromatic), δ 2.2 (s, CH₃)
N-([1,1'-Biphenyl]-4-yl)acetamide 4-NHCOCH₃ 211.26 205–210 δ 7.6–7.2 (m, aromatic), δ 2.0 (s, CH₃)
N-(4'-Fluoro[1,1'-biphenyl]-4-yl)acetamide 4'-F, 4-NHCOCH₃ 229.25 195–200 δ 7.4–7.1 (m, aromatic), δ 2.1 (s, CH₃)

Preparation Methods

Synthesis of 3-Nitro-4-chlorobiphenyl Intermediate

The biphenyl core is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-nitrochlorobenzene and 4-chlorophenylboronic acid.

Procedure :

  • Reagents :
    • 2-Nitrochlorobenzene
    • 4-Chlorophenylboronic acid
    • Palladium(II) acetate (Pd(OAc)₂)
    • Triphenylphosphine (PPh₃)
    • Sodium hydroxide (NaOH)
    • Solvent: Tetrahydrofuran (THF)/Water (1:1 v/v)

Conditions :

  • Reaction temperature: 70°C (reflux)
  • Duration: 8–24 hours
  • Catalyst loading: 0.1–3 mol% Pd

Yield :

  • 85–95% purity (GC analysis) after purification by silica gel chromatography12.

Acetamide Functionalization via Nucleophilic Substitution

The chloro group at the 4-position of the biphenyl intermediate is displaced by an acetamide group using palladium-mediated coupling .

Procedure :

  • Reagents :
    • 3-Nitro-4-chlorobiphenyl
    • Acetamide or potassium acetamide
    • Palladium catalyst (Pd(OAc)₂ or Pd/C)
    • Triphenylphosphine (PPh₃)
    • Base: NaOH or K₂CO₃
    • Solvent: THF/Water or dimethoxyethane (DME)

Conditions :

  • Reaction temperature: 70–100°C
  • Duration: 12–24 hours
  • Catalyst loading: 1–3 mol% Pd

Yield :

  • 60–75% isolated yield after recrystallization or column chromatography3.

Key Reaction Data

Step Reagents/Conditions Catalyst Temperature Yield Reference
Biphenyl formation 2-Nitrochlorobenzene + 4-Cl-phenylboronic acid Pd(OAc)₂/PPh₃ 70°C 85–95% 5
Acetamide substitution 3-Nitro-4-Cl-biphenyl + acetamide Pd/C, PPh₃ 100°C 60–75% 6
One-pot synthesis 2-Nitrochlorobenzene + 4-acetamidophenylboronic acid Pd(OAc)₂ 80°C ~50% 7

Mechanistic Insights

  • Suzuki Coupling : Pd⁰ mediates transmetallation between boronic acid and aryl chloride, forming the biaryl bond8.
  • Nucleophilic Substitution : Pd facilitates oxidative addition of the C–Cl bond, followed by ligand exchange with acetamide and reductive elimination9.

Challenges and Optimization

  • Side Reactions : Competing hydrolysis of the chloro intermediate reduces yield. Use of anhydrous conditions improves efficiency.
  • Catalyst Selection : Pd/C with PPh₃ outperforms Pd(OAc)₂ in substitution steps due to enhanced stability10.
  • PMC Article on nitrotriazole-based acetamides (antitrypanosomal activity). 

  • PMC Article on nitrotriazole-based acetamides (antitrypanosomal activity). 

  • PMC Article on nitrotriazole-based acetamides (antitrypanosomal activity). 

  • PMC Article on nitrotriazole-based acetamides (antitrypanosomal activity). 

  • PMC Article on nitrotriazole-based acetamides (antitrypanosomal activity). 

  • CA2248157C Patent on nitrobiphenyl preparation via Suzuki coupling. 

  • CA2248157C Patent on nitrobiphenyl preparation via Suzuki coupling. 

  • CA2248157C Patent on nitrobiphenyl preparation via Suzuki coupling. 

  • CA2248157C Patent on nitrobiphenyl preparation via Suzuki coupling. 

  • CA2248157C Patent on nitrobiphenyl preparation via Suzuki coupling. 

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3-nitro[1,1'-biphenyl]-4-yl)acetamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with Suzuki-Miyaura coupling to assemble the biphenyl core, followed by nitration at the 3-position. Acetamide introduction is achieved through nucleophilic substitution or condensation. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization. Purity optimization requires monitoring by TLC and confirming via 1H NMR (e.g., DMSO-d6 solvent for resolving aromatic protons) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural identity of N-(3-nitro[1,1'-biphenyl]-4-yl)acetamide confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons (δ 7.2–8.5 ppm) and acetamide methyl groups (δ 2.1 ppm). Coupling patterns distinguish nitro group positioning .
  • IR Spectroscopy : Confirm the presence of nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and amide (1650–1600 cm⁻¹, C=O stretch) groups.
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ expected for C14H13N2O3) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Consult Safety Data Sheets (SDS) for hazard identification. Key precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of nitro compound vapors.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Stability studies indicate sensitivity to light; store in amber vials at –20°C .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of the biphenyl precursor be addressed?

  • Methodological Answer : Nitro group placement is influenced by directing effects. The 4-position acetamide group acts as a meta-director, favoring nitration at the 3-position. Optimize conditions: use mixed acids (HNO3/H2SO4) at 0–5°C to minimize di-nitration. Confirm regiochemistry via NOESY NMR (proximity of nitro to acetamide protons) or X-ray crystallography .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer : Unexpected peaks may arise from impurities (e.g., unreacted precursors) or tautomerism. Strategies:

  • Purification : Repeat chromatography with gradient elution.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, B3LYP/6-31G* basis set).
  • 2D NMR : HSQC and HMBC clarify coupling relationships .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • Electrostatic Potential Maps : Identify reactive sites (e.g., nitro group's electron-deficient aromatic ring).
  • HOMO-LUMO Gaps : Predict redox behavior (software: ORCA, B3LYP functional). Validate with experimental cyclic voltammetry .

Q. How does the nitro group influence solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer : The nitro group reduces polarity, decreasing aqueous solubility. Solubility can be quantified via shake-flask method (UV-Vis at λmax ~260 nm). Stability studies (40°C/75% RH for 4 weeks) show degradation <5% in DMSO but hydrolysis in basic aqueous media. Use co-solvents (e.g., DMSO:PBS 1:9) for biological assays .

Q. What strategies minimize byproduct formation during acetamide coupling?

  • Methodological Answer : Byproducts (e.g., over-alkylated species) are reduced by:

  • Controlled Stoichiometry : Use 1.2 equivalents of acetylating agent.
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates amide bond formation.
  • Real-Time Monitoring : In situ IR tracks reaction progress (disappearance of amine peaks) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-
Reactant of Route 2
Reactant of Route 2
Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-

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